molecular formula C24H32N4O4 B2361816 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034505-63-8

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2361816
CAS No.: 2034505-63-8
M. Wt: 440.544
InChI Key: BKAUZALSHKYTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O4 and its molecular weight is 440.544. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an inhibitor of EGFR . It binds to the ATP-binding site of EGFR, preventing the activation of the intrinsic protein-tyrosine kinase activity of the receptor. This leads to inhibition of the signal transduction pathways which are implicated in the proliferation and survival of cancer cells.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c29-21-2-1-17-13-19(14-18-5-10-28(21)22(17)18)26-24(31)23(30)25-15-16-3-8-27(9-4-16)20-6-11-32-12-7-20/h13-14,16,20H,1-12,15H2,(H,25,30)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAUZALSHKYTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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